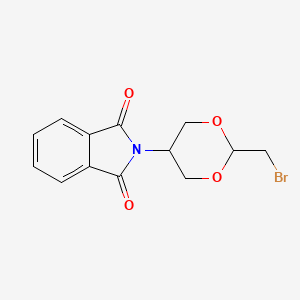

2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione is a complex organic compound characterized by the presence of a bromomethyl group attached to a dioxane ring, which is further connected to an isoindoline-1,3-dione structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione typically involves a multi-step process. One common method starts with the preparation of the isoindoline-1,3-dione core, which can be achieved through the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . The bromomethyl group is then introduced via a bromination reaction, often using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator . The final step involves the formation of the dioxane ring, which can be accomplished through a cyclization reaction under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Cyclization Reactions: The dioxane ring can be involved in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Radical Initiators: Such as azobisisobutyronitrile (AIBN) for initiating radical reactions.

Acids and Bases: For cyclization reactions, common acids include sulfuric acid, while bases include sodium hydroxide.

Major Products Formed

Substituted Isoindoline-1,3-dione Derivatives: Formed through nucleophilic substitution reactions.

Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions applied.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent, particularly due to its interaction with dopamine receptors, specifically the D2 receptor. This interaction may influence various physiological responses, making it a candidate for treating neurological disorders such as Parkinson's disease and schizophrenia.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of isoindoline compounds exhibit significant biological activities, including antimicrobial and anticancer effects. The unique structure of 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione may enhance these properties compared to simpler analogs .

Case Study Example

In vitro studies have demonstrated that isoindoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds related to this structure have shown efficacy against breast cancer cells by disrupting cellular signaling pathways essential for tumor growth .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules and heterocycles through reactions with nucleophiles such as amines or alcohols under basic conditions.

Synthetic Route Example

A notable synthetic method involves reacting this compound with various nucleophiles to yield substituted isoindoline derivatives. This approach not only enhances yield but aligns with green chemistry principles by minimizing solvent use.

Material Science

In addition to its biological applications, this compound is also being investigated for its potential use in the production of advanced materials such as polymers and photochromic materials. The incorporation of the dioxane ring may impart unique properties that are beneficial in material applications .

Mecanismo De Acción

The mechanism of action of 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

Phthalimide Derivatives: Compounds such as N-substituted phthalimides share structural similarities with isoindoline-1,3-dione derivatives.

Isoindoline Derivatives: Other isoindoline derivatives with different substituents on the nitrogen atom or the aromatic ring.

Actividad Biológica

2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione is a complex organic compound notable for its unique structural features, including a bromomethyl group and an isoindoline-1,3-dione moiety. Its chemical formula is C13H12BrNO4, and it has a molecular weight of 326.143 g/mol. This compound has garnered attention for its potential biological activities, particularly in the modulation of dopamine receptors.

The primary biological activity of this compound is linked to its interaction with dopamine receptors , specifically the D2 receptor . This interaction modulates various biochemical pathways associated with motor control, reward mechanisms, and reinforcement behaviors. The compound's action on the D2 receptor can lead to significant physiological responses, including alterations in motor function and emotional regulation.

Target Pathways

The modulation of dopamine receptor activity by this compound affects several key pathways:

- Motor Control : Influences movement coordination and balance.

- Reward Pathways : Impacts the brain's reward system, potentially affecting addiction and pleasure responses.

- Neurotransmitter Release : Alters the release of other neurotransmitters involved in mood regulation.

Environmental Stability

The efficacy and stability of this compound can be influenced by environmental factors such as temperature and light exposure. Understanding these factors is crucial for optimizing its use in research and therapeutic applications.

Case Studies

Recent studies have explored the biological effects of this compound in various contexts:

- Anticancer Activity : Research indicates that derivatives of isoindoline compounds exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo models .

- Antimicrobial Properties : Investigations into the antimicrobial effects of related compounds suggest that they may possess significant activity against various bacterial strains. The bromomethyl group enhances the reactivity of the molecule, potentially contributing to its antimicrobial efficacy .

- Neuropharmacological Effects : Studies focusing on dopamine receptor modulation highlight the potential use of this compound in treating neurological disorders such as schizophrenia or Parkinson's disease by selectively targeting D2 receptors .

Data Table: Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits bacterial growth | |

| Neuropharmacological | Modulates D2 dopamine receptors |

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:

- Condensation Reaction : An aromatic primary amine reacts with a maleic anhydride derivative to form the isoindoline scaffold.

Industrial Applications

This compound serves as a valuable building block in organic synthesis and has applications across various fields:

- Pharmaceutical Development : As a precursor for new therapeutic agents targeting neurological conditions.

- Material Science : Utilized in creating advanced materials such as polymers and photochromic substances.

Propiedades

IUPAC Name |

2-[2-(bromomethyl)-1,3-dioxan-5-yl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO4/c14-5-11-18-6-8(7-19-11)15-12(16)9-3-1-2-4-10(9)13(15)17/h1-4,8,11H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXDVHYKVNQHAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC(O1)CBr)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648864-54-3 |

Source

|

| Record name | rac-2-[(2R,5R)-2-(bromomethyl)-1,3-dioxan-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.